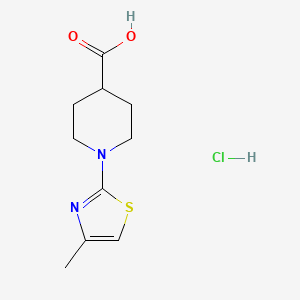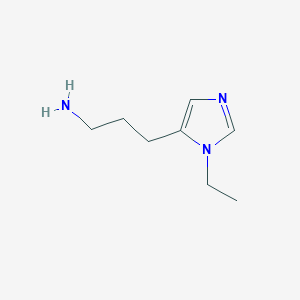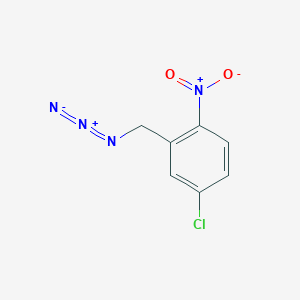
2-(Azidomethyl)-4-chloro-1-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azidomethyl)-4-chloro-1-nitrobenzene is an organic compound that features both azido and nitro functional groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azidomethyl)-4-chloro-1-nitrobenzene typically involves the introduction of the azido group to a pre-existing benzene derivative. One common method is the nucleophilic substitution reaction where a halomethyl group is replaced by an azido group using sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance safety and efficiency. These processes allow for better control over reaction conditions and minimize the risks associated with handling azides, which can be highly reactive and potentially explosive .
Análisis De Reacciones Químicas
Types of Reactions
2-(Azidomethyl)-4-chloro-1-nitrobenzene can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions, particularly in the presence of nucleophiles.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide, polar aprotic solvents (DMF, DMSO).
Cycloaddition: Alkynes, copper(I) catalysts for Huisgen cycloaddition.
Major Products Formed
Reduction: 2-(Aminomethyl)-4-chloro-1-nitrobenzene.
Cycloaddition: 1,2,3-Triazole derivatives.
Aplicaciones Científicas De Investigación
2-(Azidomethyl)-4-chloro-1-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of various heterocyclic compounds.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers with azido functionalities for click chemistry applications.
Bioconjugation: The azido group allows for bioorthogonal labeling and functionalization of biomolecules, facilitating studies in biochemistry and molecular biology.
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds
2-(Azidomethyl)-4-chlorobenzene: Lacks the nitro group, making it less reactive in reduction reactions.
2-(Azidomethyl)-1-nitrobenzene: Similar structure but different substitution pattern on the benzene ring, affecting its reactivity and applications.
Uniqueness
2-(Azidomethyl)-4-chloro-1-nitrobenzene is unique due to the presence of both azido and nitro groups, which provide a versatile platform for various chemical transformations and applications in organic synthesis, materials science, and bioconjugation .
Propiedades
Número CAS |
95668-82-9 |
|---|---|
Fórmula molecular |
C7H5ClN4O2 |
Peso molecular |
212.59 g/mol |
Nombre IUPAC |
2-(azidomethyl)-4-chloro-1-nitrobenzene |
InChI |
InChI=1S/C7H5ClN4O2/c8-6-1-2-7(12(13)14)5(3-6)4-10-11-9/h1-3H,4H2 |
Clave InChI |
HEDXJHZIGMOSJN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)CN=[N+]=[N-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





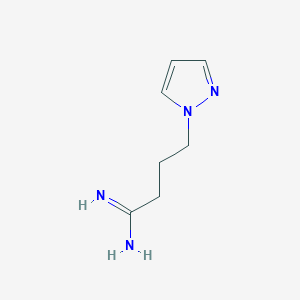
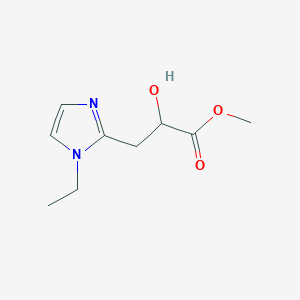
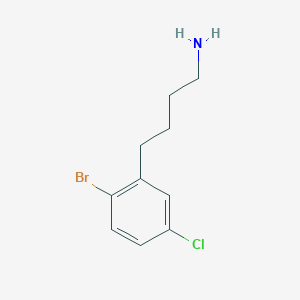
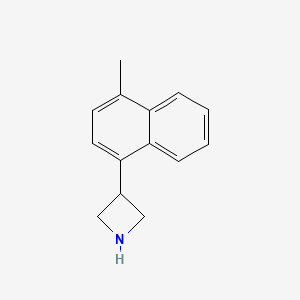
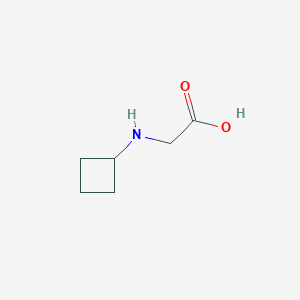
![Methyl2-amino-6-oxaspiro[3.4]octane-2-carboxylatehydrochloride](/img/structure/B13603861.png)
![2-Chloro-5-fluoro-4-[2-(trimethylsilyl)ethynyl]pyridine](/img/structure/B13603862.png)

